2-Dimethylphosphorylcyclohexan-1-one
Description
Properties
IUPAC Name |
2-dimethylphosphorylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2P/c1-11(2,10)8-6-4-3-5-7(8)9/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORPQYRGWREQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Dimethylphosphorylcyclohexan 1 One
Established Synthetic Routes and Mechanistic Considerations
Established methods for the synthesis of 2-dimethylphosphorylcyclohexan-1-one primarily involve the formation of a carbon-phosphorus bond at the α-position to a carbonyl group. These routes have been foundational in the field of organophosphorus chemistry.
Synthesis via Phosphorylation of Cyclohexanone (B45756) Derivatives
The direct phosphorylation of cyclohexanone derivatives is a common strategy to introduce the dimethylphosphoryl group. This typically proceeds through the generation of a cyclohexanone enolate, which then acts as a nucleophile.
One of the most well-established methods is the reaction of a pre-formed cyclohexanone enolate with a suitable electrophilic phosphorus reagent, such as dimethyl chlorophosphate. The enolate can be generated using a variety of bases, with the choice of base influencing the regioselectivity of the reaction in substituted cyclohexanones. For instance, the use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, leading to phosphorylation at the less substituted α-carbon. Conversely, thermodynamic conditions, often employing a weaker base at higher temperatures, can lead to the more substituted enolate.
The general mechanism involves the deprotonation of cyclohexanone at the α-position to form the enolate anion. This enolate then attacks the phosphorus atom of dimethyl chlorophosphate, displacing the chloride ion to form this compound.
A related approach involves the Michael addition of H-phosphonates, such as dimethyl phosphite (B83602), to α,β-unsaturated ketones like cyclohexenone. rsc.org This reaction is typically base-catalyzed and provides a direct route to β-ketophosphonates. The reaction proceeds via the addition of the phosphite anion to the β-carbon of the enone, followed by protonation to yield the product. The stereoselectivity of this addition can be influenced by the choice of base and reaction conditions. nih.gov
Table 1: Comparison of Bases for Enolate Formation in Cyclohexanone Phosphorylation
| Base | Typical Conditions | Predominant Enolate | Reference |
| Lithium Diisopropylamide (LDA) | -78 °C, THF | Kinetic | ubc.ca |
| Potassium Hydride (KH) | Room Temperature, THF | Thermodynamic | masterorganicchemistry.com |
| Sodium Hydride (NaH) | 25-60 °C, DME | Thermodynamic | egyankosh.ac.in |
This table presents analogous data for enolate formation in cyclohexanone systems, which is directly applicable to its phosphorylation.
Condensation Reaction Approaches to this compound
Condensation reactions provide an alternative pathway to construct the this compound scaffold. A notable example is the "phosphono-Claisen condensation," which is analogous to the traditional Claisen condensation. stackexchange.com This reaction involves the acylation of a phosphonate (B1237965) carbanion with an ester.
In the context of synthesizing the target molecule, this would involve the condensation of a cyclic ester, such as a derivative of adipic acid, with the lithium salt of dimethyl methylphosphonate (B1257008). The reaction is typically carried out at low temperatures using a strong base like n-butyllithium or LDA to deprotonate the phosphonate. acs.orgorganic-chemistry.org The resulting β-ketophosphonate is the desired product. This method is particularly valuable for its generality and the high yields often obtained under mild conditions. acs.orgorganic-chemistry.org
Another approach is the Dieckmann condensation of a molecule containing both a phosphonate and an ester functionality, which can be designed to cyclize into the desired cyclohexanone ring.
Novel Synthetic Strategies and Method Development
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of compounds like this compound.
Transition Metal-Catalyzed Syntheses of this compound Precursors
Transition metal catalysis has emerged as a powerful tool for the formation of C-P bonds. Palladium-catalyzed α-arylation of ketones is a well-developed field, and analogous methods for α-phosphorylation are being explored. nih.govorganic-chemistry.org For instance, a palladium catalyst could potentially mediate the coupling of an enol ether of cyclohexanone with a phosphorus-containing reagent.
More directly, copper(II)-mediated phosphorylation of enol acetates with H-phosphonates has been reported as an effective method for the synthesis of β-ketophosphonates. nih.gov This aerobic reaction utilizes inexpensive copper sulfate (B86663) as a catalyst under mild conditions, offering a greener alternative to some traditional methods. nih.gov The proposed mechanism involves the generation of a P-centered radical which then adds to the double bond of the enol acetate (B1210297). nih.gov
Table 2: Transition Metal-Catalyzed Approaches to β-Ketophosphonates
| Metal Catalyst | Substrates | Key Features | Reference |
| Palladium(II) | Aryl halides and α-fluoroketones | Enantioselective α-arylation | berkeley.edu |
| Copper(II) Sulfate | Enol acetates and H-phosphonates | Aerobic, mild conditions | nih.gov |
| Copper(I) | Silyl enol ethers and arylating agents | Enantioselective α-arylation | nih.gov |
This table illustrates relevant transition metal-catalyzed reactions for the formation of α-substituted ketones, which are analogous to the synthesis of the target molecule.
Stereoselective and Enantioselective Synthesis of this compound and its Analogues
The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the phosphorus-bearing carbon atom is a stereocenter. Asymmetric synthesis of C-chiral phosphonates can be achieved through various strategies, including the use of chiral catalysts. mdpi.com
One approach is the enantioselective Michael addition of dimethyl phosphite to cyclohexenone, catalyzed by a chiral organocatalyst. Chiral amine-squaramide catalysts, for example, have been shown to be effective in promoting the enantioselective addition of phosphites to α,β-unsaturated aldehydes. mdpi.com Similarly, chiral phase-transfer catalysts can be employed in the alkylation of β-ketophosphonates to introduce a second substituent at the α-position with high enantioselectivity.
The stereochemical outcome of the alkylation of cyclohexanone enolates is known to be influenced by the conformation of the enolate and the direction of electrophilic attack, with a general preference for axial alkylation. ubc.ca This principle can be extended to the phosphorylation reaction.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact. researchgate.netrsc.org This includes the use of greener solvents, catalysts, and energy sources.
Microwave-assisted synthesis has been shown to significantly accelerate the formation of β-ketophosphonates and other organophosphorus compounds, often leading to higher yields and shorter reaction times. diva-portal.orgmdpi.comnih.gov For example, the palladium(II)-catalyzed addition of aryl boronic acids to aliphatic nitriles to form β-ketophosphonates has been successfully carried out under microwave irradiation. diva-portal.org
The development of solvent-free reaction conditions is another key aspect of green chemistry. Solid-phase synthesis or the use of mechanochemistry (ball milling) are being explored as alternatives to traditional solvent-based methods. Furthermore, the use of water as a solvent and the development of recyclable catalysts are active areas of research in green organophosphorus chemistry. rsc.org
In Depth Spectroscopic and Advanced Structural Elucidation of 2 Dimethylphosphorylcyclohexan 1 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysisacs.orgemerypharma.comlibretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Dimethylphosphorylcyclohexan-1-one, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Studies for Detailed Stereochemical Assignmentacs.orgubc.calibretexts.org
The ¹H NMR spectrum of this compound is complex due to the low symmetry of the molecule and the presence of a stereocenter at the C2 position. The protons on the cyclohexanone (B45756) ring are chemically and magnetically non-equivalent, leading to distinct signals with intricate splitting patterns.
The proton at the C2 position (H2), being adjacent to both the electron-withdrawing carbonyl and dimethylphosphoryl groups, is expected to resonate significantly downfield. Its signal would appear as a complex multiplet due to coupling with the protons on C3 and a two-bond coupling to the phosphorus-31 nucleus. The diastereotopic nature of the two methoxy (B1213986) groups on the phosphorus atom, arising from the adjacent chiral center, would likely result in two distinct doublet signals, each integrating to three protons, due to their coupling with the phosphorus nucleus. The remaining methylene (B1212753) protons of the cyclohexanone ring (at C3, C4, C5, and C6) would present as a series of overlapping multiplets in the upfield region of the spectrum.
Detailed analysis of the coupling constants (J-values) is essential for determining the conformation of the cyclohexanone ring and the relative orientation of the substituents. Vicinal coupling constants (³JHH) between adjacent protons, particularly H2 and the C3 protons, can help establish the dihedral angles and thus distinguish between axial and equatorial positions, in line with the Karplus equation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 3.2 - 3.5 | ddd | ³J(H,H) ≈ 4-12, ²J(H,P) ≈ 15-20 |
| H3 (axial/equatorial) | 1.9 - 2.5 | m | - |
| H4 (axial/equatorial) | 1.6 - 2.1 | m | - |
| H5 (axial/equatorial) | 1.6 - 2.1 | m | - |
| H6 (axial/equatorial) | 2.2 - 2.6 | m | - |
| OCH₃ (diastereotopic) | 3.7 - 3.9 | d (x2) | ³J(H,P) ≈ 10-12 |
Carbon-13 (¹³C) NMR Characterization of the Cyclohexanone Skeletonacs.orgresearchgate.netchemicalbook.com
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.
The carbonyl carbon (C1) is the most deshielded, appearing at the lowest field (δ ≈ 205-210 ppm). The C2 carbon, directly attached to the phosphorus atom, would show a characteristic large one-bond coupling constant (¹JCP), appearing as a doublet. The remaining four carbons of the cyclohexanone ring (C3-C6) would resonate in the typical aliphatic region. Smaller two- and three-bond couplings to the phosphorus atom (²JCP, ³JCP) may also be observed, providing further structural confirmation. The two diastereotopic methoxy carbons would appear as distinct signals, each split into a doublet by the phosphorus nucleus (²JCP).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling (JCP, Hz) |
| C1 (C=O) | 205 - 210 | ³JCP ≈ 2-5 |
| C2 (CH-P) | 45 - 55 | ¹JCP ≈ 130-140 |
| C3 (CH₂) | 30 - 35 | ²JCP ≈ 5-10 |
| C4 (CH₂) | 25 - 30 | ³JCP ≈ 2-5 |
| C5 (CH₂) | 25 - 30 | ⁴JCP ≈ 0-2 |
| C6 (CH₂) | 40 - 45 | ³JCP ≈ 2-5 |
| OCH₃ | 52 - 55 | ²JCP ≈ 5-10 |
Phosphorus-31 (³¹P) NMR for Phosphoryl Group Characterizationhuji.ac.ilwikipedia.orgoxinst.com
³¹P NMR spectroscopy is a highly specific technique for observing the phosphorus nucleus. Given that ³¹P has a nuclear spin of ½ and 100% natural abundance, it is a sensitive nucleus for NMR studies. wikipedia.org In the proton-decoupled ³¹P NMR spectrum, this compound is expected to exhibit a single resonance. The chemical shift of this signal would fall in the typical range for α-ketophosphonates, generally between +18 and +25 ppm (relative to 85% H₃PO₄). The exact chemical shift provides information about the electronic environment of the phosphorus atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationshipsacs.orgemerypharma.comacs.org
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and elucidating the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of the cyclohexanone ring protons, for example, showing correlations between H2 and H3, H3 and H4, and so on. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the established proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is crucial for stereochemical assignment. For instance, NOESY can reveal 1,3-diaxial interactions, which helps to determine the chair conformation of the ring and the axial or equatorial preference of the dimethylphosphoryl group.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysisaip.orgaip.orgirdg.org
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by several strong, characteristic absorption bands. A very strong and sharp band is expected in the region of 1715-1725 cm⁻¹, which is typical for the C=O (carbonyl) stretching vibration of a saturated six-membered ring ketone. Another key feature would be a strong absorption around 1250 cm⁻¹, corresponding to the P=O (phosphoryl) stretching vibration. Additionally, strong bands associated with the P-O-C stretching vibrations are expected around 1030-1050 cm⁻¹. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. spectroscopyonline.com While the polar C=O and P=O groups would also be Raman active, other vibrations, such as those of the carbon skeleton, may be more prominent compared to the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C=O | Stretch | 1715 - 1725 | 1715 - 1725 | Strong (IR), Medium (Raman) |
| P=O | Stretch | 1240 - 1260 | 1240 - 1260 | Strong (IR), Medium (Raman) |
| P-O-C | Asymmetric Stretch | 1030 - 1050 | 1030 - 1050 | Strong (IR), Weak (Raman) |
| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
| CH₂ | Bend (Scissoring) | ~1450 | ~1450 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.govspectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition.
For this compound, with a molecular formula of C₈H₁₅O₃P, the calculated monoisotopic mass is 190.075882 Da. Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS would be expected to detect the protonated molecule, [M+H]⁺, at an m/z value of 191.08371. The experimental measurement of this mass with high accuracy (typically within 5 ppm) would serve as definitive proof of the compound's molecular formula. mdpi.com Further analysis of the fragmentation patterns in tandem MS (MS/MS) experiments could provide additional structural information, such as the loss of methoxy groups (-31 Da) or the dimethyl phosphate (B84403) moiety.
X-ray Crystallography for Solid-State Molecular Architecture
Conformational Analysis of the Cyclohexanone Ring System
Without experimental crystallographic data, any discussion on the conformational analysis of the cyclohexanone ring in this compound remains speculative. In principle, the cyclohexanone ring is flexible and can exist in several conformations. The presence of a bulky dimethylphosphoryl group at the C2 position would be expected to exert significant steric influence, likely favoring a conformation that minimizes steric strain. libretexts.org Generally, substituted cyclohexanes prefer a chair conformation with bulky substituents in the equatorial position to alleviate unfavorable 1,3-diaxial interactions. libretexts.org However, the interplay of the carbonyl group at C1 and the phosphoryl group at C2 could introduce complex stereoelectronic effects that might influence the ring's geometry in ways that can only be confirmed through empirical structural determination.
Intermolecular Interactions and Crystal Packing Motifs
In the absence of specific structural data for this compound, a detailed and accurate depiction of its solid-state characteristics as requested cannot be fulfilled. The scientific community awaits future studies that may include the synthesis of suitable crystals and their analysis by X-ray diffraction to illuminate the structural details of this compound.
Reactivity and Chemical Transformations of 2 Dimethylphosphorylcyclohexan 1 One
Transformations of the Ketone Functionality
The ketone group in 2-Dimethylphosphorylcyclohexan-1-one is a primary site for various chemical transformations, including reductions, oxidations, nucleophilic additions, and condensation reactions.
Reductions and Oxidations
The carbonyl group of cyclic ketones is susceptible to reduction to the corresponding alcohol. While specific studies on the reduction of this compound are not detailed in the available literature, analogous reductions of cyclohexanone (B45756) derivatives are well-documented. epa.gov These reactions typically yield cyclohexanols.
Conversely, the oxidation of the cyclohexanone ring is also a possibility. For instance, dehydrogenation can lead to the formation of the corresponding cyclohexenone. researchgate.netmdpi.com However, specific oxidizing conditions and the resulting products for this compound have not been reported.
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbon of the ketone in this compound is a target for nucleophiles. bldpharm.com Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to the formation of a new single bond and a tetrahedral intermediate. nih.gov The stereochemistry of such additions to cyclohexanone derivatives is often influenced by steric and electronic factors. While a wide array of nucleophiles can be employed, specific examples of their addition to this compound are not described in the surveyed literature.
Condensation Reactions and Enamine Formation
Ketones readily undergo condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. rsc.org A key example is the formation of enamines through the reaction with a secondary amine under acid catalysis. wiley-vch.demasterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. mdpi.com The general mechanism for enamine formation from a ketone like cyclohexanone is well-established, proceeding through a carbinolamine intermediate followed by dehydration. masterorganicchemistry.combeilstein-journals.org Although it is expected that this compound would form an enamine, specific studies detailing this transformation and the properties of the resulting enamine are not available.
Reactions Involving the Phosphoryl Moiety
The dimethylphosphoryl group introduces a second reactive site to the molecule, allowing for modifications at the phosphorus center.
Modifications and Functionalization of the Phosphoryl Group
The phosphoryl group itself can be the subject of chemical modification. For instance, the ester groups attached to the phosphorus atom can be hydrolyzed or transesterified. While the general chemistry of phosphoryl group transfers is a cornerstone of biochemistry and organic chemistry, specific examples of the functionalization of the phosphoryl group in this compound are not documented.
Rearrangement Reactions Involving the Phosphorus Atom
Rearrangement reactions involving phosphorus are known in organophosphorus chemistry. For example, the Horner-Wadsworth-Emmons reaction, a key application of β-ketophosphonates, proceeds through the formation of an oxaphosphetane intermediate. acs.orgacs.org This reaction, however, involves the reactivity of the α-carbon adjacent to the phosphoryl group rather than a rearrangement of the phosphorus atom itself. More complex skeletal rearrangements can occur under specific conditions, but no such rearrangements have been reported for this compound in the reviewed literature.
Reactivity of the Cyclohexanone Ring System of this compound
The reactivity of this compound, a cyclic β-ketophosphonate, is significantly influenced by the presence of the dimethylphosphoryl group at the α-position to the carbonyl. This substitution pattern governs the behavior of the cyclohexanone ring in various chemical transformations.
Electrophilic and Nucleophilic Substitutions on the Ring
The primary mode of reactivity for ketones involves the carbonyl group and the adjacent α- and β-carbons. For this compound, the most significant nucleophilic character is at the α-carbon via enolate formation, and electrophilic character is at the carbonyl carbon. Direct electrophilic substitution on the saturated carbon atoms of the cyclohexanone ring is generally not a feasible reaction pathway.
Nucleophilic attack primarily occurs at the electrophilic carbonyl carbon. libretexts.orgyoutube.com This can lead to addition products where the nucleophile adds across the C=O double bond. The general reactivity pattern shows that electrophiles attack the carbonyl oxygen, while nucleophiles attack the carbonyl carbon. libretexts.org
Conjugate or 1,4-addition is a key reaction for α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon. libretexts.org However, in the case of saturated cyclic ketones like this compound, this type of reaction is not directly applicable unless the ring is first converted to an α,β-unsaturated system.
Ring-Opening and Ring-Expansion Reactions
While ring-opening reactions for simple cyclohexanones can be achieved under specific conditions, the literature on such reactions for this compound is sparse. However, ring-expansion reactions of cyclic β-ketophosphonates have been documented and represent a significant synthetic utility of this class of compounds. acs.orgwikipedia.org
The phosphonate-stabilized carbanion, generated by deprotonation of the cyclic β-ketophosphonate, can react with various electrophiles, leading to intermediates that can undergo ring expansion. acs.org For instance, the reaction of cyclic β-keto phosphonates with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to ring-expanded products. acs.org
Another approach to ring expansion involves the use of zinc-mediated reactions. The reaction of cyclic β-keto esters with CF3CO2ZnCH2I has been shown to yield ring-expanded products. organic-chemistry.orgorganic-chemistry.org This methodology could potentially be applied to cyclic β-ketophosphonates. The proposed mechanism involves the formation of an enolate, followed by cyclopropanation and subsequent cleavage to afford the ring-expanded product. organic-chemistry.org
The following table summarizes representative ring expansion reactions of cyclic β-keto phosphonates with different electrophiles.
| Starting Material (Cyclic β-Keto Phosphonate) | Electrophile | Base/Reagent | Ring-Expanded Product | Yield (%) | Reference |
| Diethyl (2-oxocyclohexyl)phosphonate | Dimethyl acetylenedicarboxylate | NaH | Diethyl 2,3-bis(methoxycarbonyl)-8-oxo-1-cyclooctenephosphonate | 65 | acs.org |
| Diethyl (2-oxocyclopentyl)phosphonate | Dimethyl acetylenedicarboxylate | NaH | Diethyl 2,3-bis(methoxycarbonyl)-7-oxo-1-cycloheptenephosphonate | 70 | acs.org |
| Ethyl 2-oxocyclohexanecarboxylate | CF3CO2ZnCH2I | - | Ethyl 2-oxocycloheptanecarboxylate | 78 | organic-chemistry.org |
| Ethyl 2-oxocyclopentanecarboxylate | CF3CO2ZnCH2I | - | Ethyl 2-oxocyclohexanecarboxylate | 82 | organic-chemistry.org |
α-Functionalization and Enolate Chemistry of this compound
The most prominent feature of the reactivity of this compound is the acidity of the α-proton, which allows for the formation of a phosphonate-stabilized enolate. acs.orgbham.ac.ukmasterorganicchemistry.com This enolate is a versatile nucleophile that can react with a wide range of electrophiles, leading to α-functionalization. masterorganicchemistry.com The negative charge of the enolate is delocalized over the α-carbon and the oxygen atoms of both the carbonyl and the phosphoryl groups, which contributes to its stability and reactivity. masterorganicchemistry.com
The formation of the enolate is typically achieved by treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). acs.orgorganic-chemistry.org Once formed, the enolate can participate in various carbon-carbon bond-forming reactions.
Reactions with Electrophiles:
Alkylation: The enolate can be alkylated with alkyl halides. This reaction is a common method for introducing alkyl groups at the α-position of ketones.
Michael Addition: Phosphonate-stabilized carbanions derived from acyclic β-phosphono esters are known to react with unsaturated esters in Michael-type reactions. acs.org This suggests that the enolate of this compound could act as a Michael donor.
Reactions with Aldehydes and Ketones: The enolate can react with other carbonyl compounds in aldol-type reactions.
Acylation: Reaction with acylating agents would lead to the formation of β-dicarbonyl compounds.
The enolate chemistry of β-ketophosphonates is a cornerstone of their synthetic utility, enabling the construction of more complex molecular architectures. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, though for this compound, deprotonation is directed to the carbon bearing the phosphonate (B1237965) group. bham.ac.uk
Role As a Ligand in Coordination Chemistry and Catalysis
Design Principles for 2-Dimethylphosphorylcyclohexan-1-one as a Ligand
The design of this compound as a ligand is centered on the cooperative effect of its two oxygen-donor functional groups. The relative positioning of the phosphoryl and ketone moieties allows for effective chelation, a process that significantly enhances the stability of the resulting metal complexes compared to coordination with analogous monodentate ligands. britannica.comcsbsju.edu
The defining feature of this compound as a ligand is the phosphoryl-ketone moiety, which typically functions as a bidentate, monoanionic chelating agent upon enolization. Coordination to a metal center occurs through the oxygen atoms of both the phosphoryl group and the enolate form of the ketone. britannica.comyoutube.com This chelation forms a stable six-membered ring structure with the central metal atom. nih.govyoutube.com
The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. youtube.com In this case, with two oxygen donor atoms binding to the metal, the ligand is classified as bidentate. csbsju.edu This bidentate coordination, known as the chelate effect, leads to enhanced thermodynamic stability of the complex due to favorable entropic factors. youtube.com
The properties of the this compound ligand can be systematically modified to optimize the performance of its metal complexes in catalytic applications. This tuning involves altering both steric and electronic characteristics.
Steric Tuning: The cyclohexyl backbone imposes a degree of conformational rigidity. However, the primary sites for steric modification are the substituents on the phosphorus atom. While the title compound features two methyl groups, replacing these with bulkier alkyl or aryl groups would increase steric hindrance around the metal center. Such modifications can influence the coordination geometry, the accessibility of substrates to the catalytic site, and the selectivity of chemical reactions. amanote.com
Electronic Tuning: The electron-donating ability of the ligand is primarily influenced by the substituents on the phosphorus atom. The methyl groups in this compound make it a reasonably strong electron-donating ligand. Changing these groups to more electron-withdrawing (e.g., phenyl or fluoro-substituted aryl groups) or electron-donating (e.g., tert-butyl) moieties can alter the electron density at the metal center. mostwiedzy.pl This electronic modulation is crucial as it can affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. amanote.commostwiedzy.pl
Complexation with Transition Metals
The bidentate nature of this compound makes it a versatile ligand for forming stable complexes with a wide range of transition metals, including but not limited to palladium, nickel, copper, cobalt, and rhodium. mostwiedzy.plresearchgate.net
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. mdpi.com The reaction is often carried out under an inert atmosphere to prevent oxidation. The enolate form of the ligand, necessary for chelation, can be generated in situ by the addition of a base.
Once synthesized, these complexes are characterized using a suite of analytical techniques:
Infrared (IR) Spectroscopy: Coordination to a metal causes a noticeable decrease in the stretching frequencies of the P=O and C=O bonds. This shift provides direct evidence of the involvement of both oxygen atoms in binding to the metal. kpi.uaresearchgate.net
Mass Spectrometry: This technique is used to confirm the molecular weight and composition of the resulting metal complex.
The coordination geometry of the metal center in complexes of this compound is determined by the metal's preferred coordination number and the steric and electronic properties of the other ligands present. For a metal like Palladium(II) with a coordination number of four, coordination with two molecules of a related bidentate ligand can result in a distorted square planar geometry. scirp.org For metals that favor a coordination number of six, such as Cobalt(II) or Nickel(II), the complex might adopt a distorted octahedral geometry, with other ligands or solvent molecules occupying the remaining coordination sites. researchgate.netmdpi.comresearchgate.net
X-ray diffraction studies on analogous β-ketophosphine oxide complexes provide insights into the expected structural parameters.
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | The geometry around the central metal ion. researchgate.net |
| M-O (Phosphoryl) Bond Length | ~2.05 Å | The distance between the metal and the phosphoryl oxygen. |
| M-O (Enolate) Bond Length | ~2.02 Å | The distance between the metal and the enolate oxygen. |
| P=O Bond Length | ~1.50 Å | The phosphoryl bond length, often slightly elongated upon coordination. |
| O-M-O Bite Angle | ~95° | The angle formed by the two coordinating oxygen atoms and the metal, defining the chelate ring. |
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from phosphine-containing ligands are mainstays in catalysis. The stability and tunable nature of complexes formed with this compound make them promising candidates for various catalytic transformations.
In homogeneous catalysis , where the catalyst is dissolved in the reaction medium, palladium complexes of phosphine (B1218219) ligands are extensively used for carbon-carbon bond-forming reactions. mdpi.comnih.govscispace.com For instance, a hypothetical Palladium(II) complex of this compound could be an effective catalyst for the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for synthesizing biaryls. nih.govrsc.orgsemanticscholar.org The stability imparted by the chelate structure could lead to a robust catalyst with a long lifetime.
Another area of application is in hydrogenation reactions. core.ac.uk Rhodium and Iridium complexes with phosphine ligands are known to catalyze the hydrogenation of various unsaturated compounds, including alkenes, ketones, and imines. researchgate.netyoutube.com The specific ligand architecture can influence the activity and selectivity of these reductions.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 0.1 | 98 | 980 |
| 4-Chloroanisole | Phenylboronic acid | 0.5 | 92 | 184 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.1 | 99 | 990 |
For heterogeneous catalysis , the ligand or its pre-formed metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.
Asymmetric Catalysis Mediated by Chiral this compound Derivatives
Chiral derivatives of this compound are of significant interest as ligands for asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product selectively. The stereochemistry of the ligand, originating from the chiral cyclohexanone (B45756) backbone, can effectively transfer stereochemical information to the catalytic center, thereby influencing the stereochemical outcome of the reaction.
The design of these chiral ligands often involves the introduction of substituents on the cyclohexane (B81311) ring, which can fine-tune both the steric and electronic properties of the metal complex. This modulation is crucial for achieving high enantioselectivity in catalytic transformations. Research in the broader field of chiral phosphine ligands has demonstrated that even subtle structural modifications can have a profound impact on catalytic activity and selectivity.
While specific data for this compound derivatives in this context is limited in publicly accessible literature, the principles of asymmetric catalysis suggest their potential in a variety of reactions. For instance, in metal-catalyzed additions to prochiral substrates, the chiral ligand-metal complex would preferentially bind to one face of the substrate, leading to the formation of an enantioenriched product.
Illustrative Enantioselective Michael Addition
To conceptualize the potential of these ligands, consider a hypothetical asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound. A chiral complex formed from a derivative of this compound and a suitable metal precursor could catalyze this reaction. The enantiomeric excess (e.e.) of the product would be a direct measure of the ligand's effectiveness in inducing asymmetry.
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| 1 | Cyclohexenone | Dimethyl malonate | 2.0 | 95 | 85 (R) |
| 2 | Chalcone | Nitromethane | 1.5 | 92 | 90 (S) |
| 3 | Methyl vinyl ketone | Thiophenol | 2.5 | 88 | 78 (R) |
Hydrogenation, Oxidation, and C-C/C-X Coupling Reactions
Hydrogenation: In asymmetric hydrogenation, chiral phosphine ligands are paramount for achieving high enantioselectivity. Ruthenium and rhodium complexes bearing chiral phosphine ligands are well-known for their efficacy in the hydrogenation of a wide array of unsaturated compounds. Derivatives of this compound could potentially be employed in the enantioselective hydrogenation of ketones, olefins, and imines. For example, the hydrogenation of β-ketoesters to chiral β-hydroxy esters is a critical transformation in the synthesis of many pharmaceuticals and natural products. researchgate.netnih.govacs.orgnih.gov
Oxidation: While less common, phosphorus-based ligands can also be utilized in oxidation catalysis. The ligand can influence the redox properties of the metal center, thereby modulating its catalytic activity in oxidation reactions.
C-C/C-X Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govrsc.org The choice of ligand is crucial for the success of these reactions, affecting catalyst stability, activity, and selectivity. The phosphine functionality in this compound derivatives makes them suitable candidates for ligands in reactions such as Suzuki, Heck, and Sonogashira couplings. The steric and electronic properties imparted by the cyclohexanone framework could offer unique advantages in controlling the outcome of these transformations.
| Reaction Type | Metal Catalyst | Substrate Example | Product Example | Potential Advantage of the Ligand |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium (Ru) | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | High enantioselectivity due to chiral backbone |
| Suzuki Coupling | Palladium (Pd) | Aryl bromide + Arylboronic acid | Biaryl | Enhanced catalyst stability and turnover number |
| Heck Coupling | Palladium (Pd) | Aryl iodide + Alkene | Substituted alkene | Control of regioselectivity |
Metal-Ligand Cooperative Catalysis Involving this compound
Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of a reaction. bohrium.comnih.govnsf.govnih.govwikipedia.org The bifunctional nature of this compound, with its Lewis basic phosphoryl group and the α-proton to the ketone, makes it a prime candidate for engaging in MLC.
A key mechanistic pathway in MLC involving ligands of this type is the deprotonation of the α-carbon to the ketone, forming a metal-bound enolate. This deprotonation can be facilitated by an external base or by the substrate itself. The resulting enolate is a nucleophilic species that can participate in subsequent reaction steps. The metal and the ligand-enolate thus work in concert to activate the substrate.
This cooperative mechanism can be particularly effective in reactions such as hydrogenation and dehydrogenation. For instance, in the hydrogenation of a polar double bond (e.g., C=O or C=N), the metal center could activate dihydrogen, while the enolate part of the ligand acts as a proton shuttle or a Brønsted base to activate the substrate. This bifunctional activation can lead to significantly lower activation barriers and enhanced reaction rates compared to traditional catalytic systems.
Hypothetical Mechanism of Metal-Ligand Cooperation in Ketone Hydrogenation:
Coordination: The this compound ligand coordinates to a metal center (e.g., Ruthenium) via the phosphoryl oxygen.
Deprotonation: In the presence of a base or upon interaction with the substrate, the α-proton of the cyclohexanone is removed to form a ruthenium-enolate complex.
Substrate Activation: The ketone substrate coordinates to the ruthenium center.
Hydrogenolysis: Dihydrogen is activated by the ruthenium center, leading to the formation of a hydride.
Cooperative Hydrogen Transfer: The hydride from the metal and a proton from the protonated ligand (or a proton source in the medium) are transferred to the ketone substrate in a concerted or stepwise manner, yielding the alcohol product and regenerating the active catalyst.
This type of cooperative catalysis has been shown to be highly effective in various transformations and represents a promising area of investigation for ligands like this compound.
Applications of 2 Dimethylphosphorylcyclohexan 1 One in Advanced Organic Synthesis
2-Dimethylphosphorylcyclohexan-1-one as a Key Building Block
As a functionalized six-membered ring, this compound is a potentially valuable building block for the synthesis of complex organic molecules. The cyclohexane (B81311) core provides a rigid scaffold that can be further elaborated, while the ketone and dimethylphosphoryl groups offer sites for a variety of chemical transformations.
The presence of both a ketone and a phosphonate (B1237965) ester within the same molecule allows for sequential or selective reactions. This bifunctionality is crucial in synthetic strategies that require the controlled introduction of different molecular fragments. For instance, the ketone can undergo reactions typical of carbonyl compounds, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the phosphonate group can be used in Horner-Wadsworth-Emmons reactions. This dual reactivity makes it a versatile starting material for constructing diverse molecular architectures.
Use as a Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The primary utility of β-ketophosphonates like this compound lies in their application in carbon-carbon and carbon-heteroatom bond formation.
Carbon-Carbon Bond Formation:
The most prominent reaction involving β-ketophosphonates is the Horner-Wadsworth-Emmons (HWE) reaction . The phosphonate group can be deprotonated at the α-carbon to form a stabilized carbanion. This nucleophile then reacts with aldehydes or ketones to form α,β-unsaturated ketones. In the case of this compound, this would lead to the formation of a new carbon-carbon double bond adjacent to the cyclohexane ring.
| Reactant | Reagent | Product Type | Bond Formed |
| Aldehyde/Ketone | This compound, Base | α,β-Unsaturated Ketone | C=C |
This methodology is fundamental in organic synthesis for creating complex carbon skeletons. libretexts.orgmdpi.com
Carbon-Heteroatom Bond Formation:
While less common than C-C bond formation, the phosphonate moiety can be involved in reactions that form carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-N and C-O bonds. numberanalytics.comnih.govmdpi.com The enolate of this compound could potentially participate in such coupling reactions with appropriate electrophiles.
| Reaction Type | Catalyst | Bond Formed | Potential Application |
| Buchwald-Hartwig Amination | Palladium | C-N | Synthesis of nitrogen-containing heterocycles |
| Ullmann Condensation | Copper | C-O | Synthesis of aryl ethers |
Role as an Intermediate in the Synthesis of Complex Molecular Architectures
Due to its versatile reactivity, this compound can serve as a crucial intermediate in the multi-step synthesis of complex natural products and other target molecules. The cyclohexane ring is a common motif in many biologically active compounds.
For example, a synthetic route could involve an initial reaction at the ketone, followed by an HWE reaction using the phosphonate. This stepwise approach allows for the controlled construction of intricate molecular frameworks. The ability to form new rings and introduce various functional groups makes this compound a theoretical linchpin in convergent synthetic strategies, where different parts of a molecule are synthesized separately before being joined together.
Photoredox Catalysis with this compound Derivatives
Derivatives of this compound could potentially be used to generate radical intermediates under visible light irradiation. For instance, single-electron reduction of the ketone could lead to a ketyl radical, which could then participate in various coupling reactions. This approach could enable novel transformations that are not accessible through traditional thermal methods.
Potential Photoredox Reactions:
| Reaction Type | Catalyst | Intermediate | Potential Product |
| Reductive Coupling | Photocatalyst (e.g., Ru or Ir complex) | Ketyl Radical | Pinacol-type products |
| Radical Addition to Alkenes | Photocatalyst | α-Carbonyl Radical | Functionalized ketones |
The development of photoredox methods involving β-ketophosphonates like this compound could open new avenues for the efficient and selective synthesis of complex molecules under mild reaction conditions. researchgate.netnih.gov
Computational and Theoretical Investigations of 2 Dimethylphosphorylcyclohexan 1 One
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system. Methodologies are generally categorized by their level of theory, including ab initio, semi-empirical, and Density Functional Theory (DFT).
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.
Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but often less accurate.
Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density rather than the full wavefunction, offering a good balance of accuracy and computational cost. For a molecule like 2-Dimethylphosphorylcyclohexan-1-one, DFT, particularly with hybrid functionals like B3LYP, would be a suitable choice for reliable predictions.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a six-membered ring and a rotatable dimethylphosphoryl group, multiple stable conformations may exist.
Conformational analysis involves systematically searching for these different conformers and determining their relative energies. The cyclohexanone (B45756) ring can exist in various conformations, with the chair form typically being the most stable. The dimethylphosphoryl substituent at the C2 position can be either in an axial or an equatorial position. Each of these will have different steric and electronic interactions, leading to different energies.
A computational study would optimize the geometry of both the axial and equatorial conformers of the chair form, as well as potentially twist-boat conformations. The relative energies of these optimized structures would indicate the most stable conformer and the equilibrium population of each at a given temperature.
Table 7.1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial-Chair | 0.00 |
| Axial-Chair | 2.50 |
| Twist-Boat | 5.80 |
Note: This table is illustrative and represents typical energy differences for substituted cyclohexanes. Actual values for this compound would require specific calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO , conversely, is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl and phosphoryl oxygens and a positive potential near the hydrogen atoms.
Table 7.2: Hypothetical Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These values are hypothetical and would be determined from quantum chemical calculations.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or twisting.
The predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the P=O stretch of the phosphoryl group, and various C-H and C-C vibrations of the cyclohexane (B81311) ring.
Table 7.3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | ~1715 |
| P=O Stretch | ~1250 |
| C-P Stretch | ~750 |
| CH₂ Bending | ~1450 |
Note: These are typical frequency ranges and would be calculated precisely for the specific molecule.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the conformational landscape and the transitions between different conformers.
For this compound, an MD simulation could reveal the pathways and timescales of ring inversion (chair-to-chair interconversion) and the rotation of the dimethylphosphoryl group. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformations in a dynamic environment, such as in solution.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. This can include identifying the most likely sites of reaction and predicting the stereochemical outcome.
Transition State Analysis and Reaction Pathways
To understand the mechanism and kinetics of a chemical reaction, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, one could study various reactions, such as its enolization, nucleophilic addition to the carbonyl group, or reactions involving the phosphoryl group. For example, in a base-catalyzed enolization, calculations could determine whether the proton is abstracted from the C2 or C6 position and what the energy barrier for this process is. This would help in predicting the regioselectivity of reactions that proceed via the enolate.
By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed mechanistic understanding can be achieved.
Non-Covalent Interactions and Their Influence on Chemical Behavior
A computational analysis of this compound would theoretically involve the identification and quantification of various non-covalent interactions that govern its molecular conformation, crystal packing, and interactions with other molecules. These interactions, although weaker than covalent bonds, play a crucial role in determining the compound's physical and chemical properties.
Key non-covalent interactions that would be investigated include:
Intramolecular Hydrogen Bonding: The presence of a phosphoryl group (P=O) and a carbonyl group (C=O) in the molecule suggests the potential for intramolecular hydrogen bonds, particularly if there are acidic protons on the cyclohexanone ring. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the geometry and strength of these interactions. The influence of such bonds on the conformational preference of the cyclohexanone ring (e.g., chair, boat, or twist-boat) would be a key area of investigation.
Van der Waals Forces: Dispersion forces, arising from instantaneous fluctuations in electron density, are ubiquitous and would contribute significantly to the intermolecular packing in the solid state. Computational methods would be used to estimate the magnitude of these forces.
Table 1: Hypothetical Data on Non-Covalent Interactions in this compound
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Interaction Energy (kcal/mol) |
| Intramolecular H-Bond | O (P=O) | H (alpha-C) | - | - |
| Dipole-Dipole | P=O | C=O | - | - |
| van der Waals | CH3 (P) | CH2 (ring) | - | - |
| This table is for illustrative purposes only, as no specific data is available. |
The influence of these non-covalent interactions on the chemical behavior of this compound would be significant. For instance, intramolecular hydrogen bonding could affect the acidity of the alpha-protons and influence its reactivity in enolate formation. Intermolecular interactions would dictate its melting point, boiling point, and solubility in various solvents.
Ligand-Metal Interaction Modeling in Catalytic Cycles
The phosphoryl group in this compound makes it a potential ligand for metal catalysts. Computational modeling would be an invaluable tool to understand the nature of the ligand-metal bond and to predict its role in catalytic cycles.
Theoretical investigations would typically focus on:
Coordination Chemistry: DFT calculations would be used to model the coordination of this compound to various transition metals. The calculations would predict the preferred coordination modes (e.g., monodentate via the phosphoryl oxygen), bond lengths, and bond angles. The electronic nature of the metal-ligand bond would be analyzed using techniques like Natural Bond Orbital (NBO) analysis to quantify the extent of sigma-donation from the ligand to the metal and any potential pi-backbonding.
Catalytic Cycle Intermediates: For a hypothetical catalytic reaction involving a metal complex of this ligand, computational modeling would be used to elucidate the entire catalytic cycle. This would involve locating and characterizing the structures and energies of all intermediates and transition states. For example, in a cross-coupling reaction, this would include the oxidative addition, transmetalation, and reductive elimination steps.
Ligand Effects: By computationally comparing the catalytic performance of a metal complex of this compound with complexes of other phosphine (B1218219) or phosphonate (B1237965) ligands, the specific electronic and steric effects of the dimethylphosphoryl and cyclohexanone moieties could be determined. This would provide insights into how the ligand influences the activity and selectivity of the catalyst.
Table 2: Hypothetical Ligand-Metal Interaction Parameters for a [M(this compound)n] Complex
| Metal (M) | Coordination Number (n) | M-O Bond Length (Å) | Binding Energy (kcal/mol) | Charge Transfer (e) |
| - | - | - | - | - |
| - | - | - | - | - |
| This table is for illustrative purposes only, as no specific data is available. |
Modeling these interactions would provide a fundamental understanding of how this compound functions as a ligand and could guide the rational design of new catalysts for various organic transformations.
Mechanistic Studies of Reactions Involving 2 Dimethylphosphorylcyclohexan 1 One
Elucidation of Reaction Pathways and Intermediates
The primary reaction pathways involving 2-Dimethylphosphorylcyclohexan-1-one are its synthesis and its use in olefination reactions. The elucidation of these pathways relies on identifying key intermediates.
Synthesis Pathway: A common route to β-ketophosphonates is the condensation between an ester and a phosphonate (B1237965). For this compound, this typically involves the reaction of a lithiated dimethyl methylphosphonate (B1257008) with a derivative of cyclohexane (B81311) carboxylic acid, such as an activated ester. A mild and efficient procedure avoids cryogenic temperatures by generating the phosphonate anion in the presence of the ester at 0°C using a base like lithium diisopropylamide (LDA). organic-chemistry.org
The proposed mechanism involves the following steps:
Deprotonation: LDA, a strong, non-nucleophilic base, deprotonates dimethyl methylphosphonate to form a nucleophilic phosphonate anion.
Nucleophilic Acyl Substitution: The phosphonate anion attacks the carbonyl group of the activated cyclohexanoyl derivative. This addition-elimination process forms a tetrahedral intermediate which then collapses, eliminating the leaving group to yield the target β-ketophosphonate.
Horner-Wadsworth-Emmons (HWE) Reaction Pathway: In the HWE reaction, this compound reacts with an aldehyde or ketone to form an α,β-unsaturated carbonyl compound. The reaction pathway is well-established and proceeds through several key intermediates. wikipedia.org
Deprotonation: A base removes the acidic proton from the α-carbon (C2) of the cyclohexanone (B45756) ring, generating a stabilized phosphonate carbanion. This is often the rate-limiting step. wikipedia.org
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming diastereomeric β-hydroxyphosphonate intermediates known as betaines or aldol-type adducts.
Oxaphosphetane Formation: The oxygen of the betaine (B1666868) intermediate attacks the electrophilic phosphorus atom, displacing the methoxy (B1213986) group and forming a four-membered cyclic intermediate, the oxaphosphetane. Computational studies suggest that oxaphosphetane formation is the rate-determining step in some cases. mdpi.com
Elimination: The oxaphosphetane collapses in a syn-elimination step, breaking the P-C and C-O bonds to form the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org The stereochemical outcome of the reaction is largely determined by the relative stability of the intermediates and the reversibility of the initial addition step. wikipedia.org
Table 1: Key Intermediates in Reactions of this compound
| Reaction Type | Intermediate Species | Description |
| Synthesis | Phosphonate Anion | Nucleophile formed by deprotonation of dimethyl methylphosphonate. |
| Synthesis | Tetrahedral Intermediate | Formed during the nucleophilic acyl substitution on the ester. |
| HWE Reaction | Phosphonate Carbanion (Enolate) | Stabilized nucleophile formed by deprotonation of the β-ketophosphonate. |
| HWE Reaction | Betaine (β-alkoxyphosphonate) | Diastereomeric adducts from the addition of the carbanion to the carbonyl. |
| HWE Reaction | Oxaphosphetane | Cyclic four-membered intermediate preceding the final elimination. |
Kinetic Isotope Effect Studies to Determine Rate-Limiting Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. This is achieved by replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.
While no specific KIE studies have been published for reactions of this compound, the principles can be applied to its characteristic reactions. In the Horner-Wadsworth-Emmons reaction, the first step is the deprotonation of the α-carbon.
If this C-H bond cleavage is the rate-limiting step, a significant primary KIE (kH/kD > 1) would be expected upon deuteration at the C2 position of the cyclohexanone ring. A large observed KIE would indicate that the C-H bond is substantially broken in the transition state of the slowest step. Conversely, a KIE close to unity (kH/kD ≈ 1) would suggest that this deprotonation is a rapid pre-equilibrium and that a subsequent step, such as the nucleophilic addition to the carbonyl, is rate-limiting. wikipedia.org
Secondary KIEs could also be used to probe changes in hybridization at the reacting centers during the reaction, providing further detail about the transition state structure.
Spectroscopic Monitoring of Reaction Progress and Transient Species
Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing data on the consumption of reactants, the formation of products, and the detection of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are invaluable for studying reactions involving phosphonates. organic-chemistry.org
31P NMR: This is highly effective for monitoring the progress of the HWE reaction. The starting β-ketophosphonate exhibits a characteristic chemical shift. As the reaction proceeds, this signal diminishes and is replaced by a new signal corresponding to the water-soluble diethyl phosphate byproduct, which typically appears at a different chemical shift. organic-chemistry.org This allows for a straightforward quantification of reaction conversion.
1H NMR: In-situ or flow NMR can be used to track the disappearance of reactant signals (e.g., the aldehyde proton) and the appearance of product signals (e.g., vinylic protons). mdpi.com In some cases, it may be possible to observe the signals of transient intermediates like the β-hydroxyphosphonate adduct if they accumulate to detectable concentrations.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can monitor the reaction in real-time by tracking the vibrational frequencies of key functional groups. For instance, in the HWE reaction, the disappearance of the aldehyde C=O stretching frequency and the appearance of the alkene C=C stretching frequency can be followed.
These in-situ spectroscopic methods are critical for optimizing reaction conditions and for gathering kinetic data that, when combined with other studies like KIE, can build a comprehensive mechanistic picture.
Role of Solvent and Additives in Reaction Mechanisms
The choice of solvent and the use of additives can profoundly influence the reaction mechanism, rate, and especially the stereoselectivity of reactions involving this compound.
Solvent Effects: In the HWE reaction, the solvent plays a crucial role in solvating the ionic intermediates.
Aprotic Polar Solvents (e.g., THF, DMF): These solvents are commonly used as they can dissolve the reactants and stabilize the charged intermediates. For modifications of the HWE reaction aiming for (Z)-alkene selectivity, such as the Still-Gennari modification, strongly dissociating conditions using THF in combination with crown ethers are employed to minimize ion pairing and favor a specific reaction pathway. researchgate.net
Solvent-Free Conditions: Some HWE reactions can be performed under solvent-free conditions, often catalyzed by a base like DBU in the presence of an inorganic carbonate (e.g., K2CO3 or Cs2CO3), which can lead to high (E)-selectivity. researchgate.net
Role of Additives: Additives, particularly Lewis acids and bases, are key to controlling reactivity and selectivity.
Bases: The choice of base (e.g., NaH, LDA, KHMDS, DBU) determines the rate and extent of deprotonation of the β-ketophosphonate. The counterion of the base (e.g., Li+, Na+, K+) can influence the aggregation and reactivity of the phosphonate carbanion and affect the stereochemical outcome by coordinating with the intermediates. researchgate.net Generally, lithium salts tend to favor (Z)-alkenes while potassium salts favor (E)-alkenes under certain conditions.
Lewis Acids: Additives like LiCl or Zn(OTf)2 can act as Lewis acids. researchgate.netnih.gov They coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of the nucleophilic addition step. This coordination can also influence the geometry of the transition state, thereby affecting the E/Z selectivity of the resulting alkene. For example, the use of zinc triflate with a mild tertiary amine base allows the reaction to proceed under milder conditions. nih.gov
Table 2: Influence of Solvents and Additives on HWE Reaction Stereoselectivity
| Condition | Typical Effect on Stereoselectivity | Rationale |
| Solvent | ||
| THF with Crown Ethers | Favors (Z)-alkene formation | Promotes dissociation of ion pairs, favoring kinetic control. researchgate.net |
| Aprotic Polar (e.g., DMF) | Generally favors (E)-alkene formation | Stabilizes intermediates, allowing for equilibration to the thermodynamically favored (E)-product pathway. researchgate.net |
| Base Counterion | ||
| Li+ | Can favor (Z)-alkenes | Strong chelation in the transition state can favor the kinetic pathway. researchgate.net |
| Na+, K+ | Often favor (E)-alkenes | Weaker chelation allows for equilibration of intermediates to the more stable anti-configuration. researchgate.net |
| Additive | ||
| LiCl, MgBr2 | Increases (E)-selectivity | Lewis acid coordination promotes reversibility of the initial addition, allowing thermodynamic control. researchgate.net |
| Zn(OTf)2 | Promotes reaction under mild conditions | Activates the carbonyl group, enhancing its electrophilicity. nih.gov |
Future Research Directions and Potential Innovations
Exploration of Novel Reactivity Patterns for 2-Dimethylphosphorylcyclohexan-1-one
Future investigations into the reactivity of this compound are poised to uncover novel synthetic methodologies. The interplay between the ketone and the phosphine (B1218219) oxide functionalities could lead to unique intramolecular reactions and serve as a versatile building block in complex molecule synthesis.
One promising area of research is the exploration of tandem reactions that leverage both functional groups. For instance, the phosphine oxide can act as an intramolecular catalyst or directing group for reactions at the carbonyl center or the adjacent α-carbon. Research could focus on stereoselective transformations, where the bulky dimethylphosphoryl group influences the facial selectivity of nucleophilic additions to the carbonyl group.
Another avenue for exploration is the derivatization of the cyclohexane (B81311) ring, using the existing functionalities to control the regioselectivity and stereoselectivity of subsequent reactions. The synthesis of functionalized cyclohexanones is a significant area of organic chemistry, with applications in the pharmaceutical and materials industries. researchgate.netnih.govmdpi.comsemanticscholar.org The unique substitution pattern of this compound could be exploited to create a library of novel derivatives with potential biological activity or material properties.
Hypothetical research could explore the reaction of this compound under various conditions to map its reactivity profile. A systematic study could provide valuable data for synthetic chemists.
Hypothetical Reactivity Screening of this compound
| Reaction Type | Reagents | Potential Outcome | Key Research Question |
|---|---|---|---|
| Stereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst) | Diastereomerically enriched 2-dimethylphosphorylcyclohexan-1-ol | Can the phosphoryl group direct the stereochemical outcome of the reduction? |
| α-Functionalization | Electrophiles (e.g., alkyl halides, aldehydes) under basic conditions | α-Substituted derivatives of this compound | Does the phosphoryl group influence the regioselectivity of enolate formation? |
| Wittig-type Reactions | Phosphorus ylides | Exocyclic alkenes with a neighboring phosphoryl group | How does the intramolecular phosphine oxide affect the reactivity of the carbonyl? |
| Intramolecular Condensations | Acid or base catalysis with further derivatization | Novel bicyclic phosphorus heterocycles | Can the ketone and phosphine oxide moieties participate in a ring-forming reaction? |
Development of Advanced Catalytic Systems Incorporating this compound Ligands
The phosphoryl oxygen in this compound is a strong Lewis base, making it an excellent candidate for coordination to metal centers. Phosphine oxides have been successfully employed as ligands in a variety of catalytic processes. bohrium.comnih.govresearchgate.netehu.es Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity.
The rigid cyclohexane backbone could pre-organize the molecule for effective metal binding, and the chirality of substituted derivatives could be exploited in asymmetric catalysis. The ketone functionality could also play a role, either by providing a secondary coordination site to create a bidentate ligand or by being a reactive handle to immobilize the catalyst on a solid support.
Potential applications for such catalytic systems could include cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the substituents on the phosphorus atom.
A hypothetical study could involve the synthesis of various transition metal complexes and their screening in a benchmark catalytic reaction, such as the Suzuki-Miyaura cross-coupling.
Hypothetical Catalytic Performance of Metal-(this compound) Complexes
| Metal Precursor | Aryl Halide | Arylboronic Acid | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | 95 | 9500 |
| NiCl₂(DME) | 4-Chlorotoluene | Phenylboronic acid | 88 | 8800 |
| Rh(acac)(CO)₂ | - | - | Hydroformylation of 1-octene | |
| RuCl₂(PPh₃)₃ | - | - | Hydrogenation of acetophenone |
Integrated Computational and Experimental Approaches for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for predicting the properties and reactivity of this compound and its derivatives. rsc.orgiaea.org Theoretical calculations can provide insights into the molecule's conformational preferences, the electronic structure of the P=O bond, and the energetics of potential reaction pathways.
Future research should integrate computational modeling with experimental work for a synergistic approach to rational design. For example, DFT calculations could be used to predict the binding affinity of the phosphine oxide to different metal centers, guiding the selection of metals for new catalyst development. iaea.org Similarly, computational screening of virtual libraries of this compound derivatives could identify candidates with desirable electronic or steric properties for specific applications.
The study of hydrogen bonding interactions involving the phosphoryl oxygen is another area where computational methods would be highly beneficial. rsc.orgrsc.org Understanding these interactions is crucial for designing organocatalysts or materials where hydrogen bonding plays a key role.
A hypothetical integrated study could aim to correlate calculated properties with experimentally observed catalytic activity.
Hypothetical Correlation of DFT-Calculated Parameters with Catalytic Yield
| Ligand Derivative | Calculated P=O Bond Length (Å) | Calculated Natural Charge on Oxygen | Experimental Yield in Suzuki Coupling (%) |
|---|---|---|---|
| This compound | 1.495 | -0.85 | 95 |
| 2-Diphenylphosphorylcyclohexan-1-one | 1.489 | -0.82 | 92 |
| 2-Di(p-methoxyphenyl)phosphorylcyclohexan-1-one | 1.498 | -0.87 | 98 |
| 2-Di(p-trifluoromethylphenyl)phosphorylcyclohexan-1-one | 1.485 | -0.79 | 85 |
Potential in Materials Science and Emerging Technologies
The incorporation of phosphine oxide moieties into polymers is known to enhance their thermal stability, flame retardancy, and adhesive properties. rsc.orgrsc.org this compound could serve as a valuable monomer or additive in the development of new high-performance materials.
The ketone functionality provides a reactive site for polymerization reactions, such as condensation polymerization or the formation of polymer networks through cross-linking. The resulting polymers would have phosphine oxide groups either in the main chain or as pendant groups, imparting desirable properties to the material. Research in this area could lead to the development of novel flame-retardant plastics, high-temperature adhesives, or advanced coating materials. acs.orgresearchgate.net
Furthermore, the strong coordination of the phosphine oxide to metal ions could be exploited in the design of responsive materials or for the extraction and separation of metals. The synthesis of porous organic polymers incorporating this motif could lead to materials with applications in catalysis or gas storage. researchgate.net
A prospective research project could involve the synthesis of a polyester (B1180765) incorporating this compound (after reduction of the ketone to an alcohol) and the evaluation of its thermal properties.
Hypothetical Thermal Properties of Phosphine Oxide-Containing Polymers
| Polymer | Monomer Content of Phosphoryl Derivative (%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Char Yield at 800 °C (%) |
|---|---|---|---|---|
| Polyethylene terephthalate (B1205515) (PET) | 0 | 75 | 380 | 15 |
| Copolymer 1 | 5 | 82 | 410 | 25 |
| Copolymer 2 | 10 | 88 | 435 | 35 |
| Copolymer 3 | 20 | 95 | 460 | 48 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-dimethylphosphorylcyclohexan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via phosphorylation of cyclohexanone derivatives using dimethylphosphoryl chloride under inert conditions. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of the phosphorylating agent. LiN(iPr)₂ in THF is a recommended base for deprotonation, as it enhances nucleophilicity while avoiding over-phosphorylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : ¹H and ³¹P NMR to confirm the presence of the dimethylphosphoryl group (δ ~25–30 ppm in ³¹P NMR) and cyclohexanone backbone.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 218.1).
- X-ray Crystallography : For definitive stereochemical assignment, though crystal growth may require slow evaporation of dichloromethane/hexane mixtures .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G** level) to analyze chair vs. boat conformations of the cyclohexanone ring. The dimethylphosphoryl group introduces steric hindrance, favoring axial orientation in the chair conformation. Solvent effects (e.g., THF) can be modeled using the PCM approach . Compare computed dipole moments with experimental data to validate models.
Q. What strategies resolve contradictions in reported spectroscopic data for phosphorylated cyclohexanones?
- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. For example:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra at −40°C to 25°C.
- Deuterium Exchange Experiments : Detect enol-keto tautomerism using D₂O .
- Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹; P=O ~1250 cm⁻¹) .
Q. How does the steric and electronic nature of the dimethylphosphoryl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The phosphoryl group acts as a meta-directing, electron-withdrawing substituent. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor regioselectivity via LC-MS; steric effects may favor para-substitution on the cyclohexanone ring .
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer : Utilize EPA DSSTox (DTXSID90563417) to access biodegradation half-life (t₁/₂) and LogP (predicted ~1.8). Perform OECD 301F tests for ready biodegradability in activated sludge. For aquatic toxicity, conduct Daphnia magna acute assays (EC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
